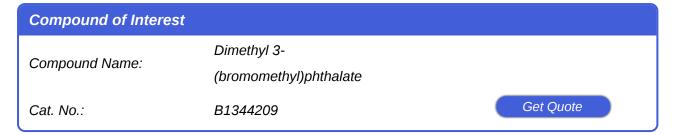


## An In-depth Technical Guide to 3-bromomethylphthalic acid dimethyl ester

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This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 3-bromomethyl-phthalic acid dimethyl ester. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

### **Core Properties and Specifications**

3-bromomethyl-phthalic acid dimethyl ester is a derivative of dimethyl phthalate, featuring a reactive bromomethyl group. This functional group makes it a valuable intermediate in the synthesis of more complex molecules.

### **Chemical and Physical Data**

The following tables summarize the key chemical and physical properties of 3-bromomethyl-phthalic acid dimethyl ester and its parent compound, dimethyl phthalate, for comparison.

Table 1: Chemical Identifiers and Descriptors



Property	Value	Source
IUPAC Name	dimethyl 3- (bromomethyl)benzene-1,2- dicarboxylate	[1]
Synonyms	3-bromomethyl-phthalic acid dimethyl ester, Dimethyl 3- (bromomethyl)phthalate	[1][2]
CAS Number	24129-04-2	[2]
Molecular Formula	C11H11BrO4	[2]
Molecular Weight	287.11 g/mol	[1]
Canonical SMILES	COC(=0)C1=CC=CC(=C1C(= O)OC)CBr	[1]
InChI Key	YWVKACMYFGVPAQ- UHFFFAOYSA-N	[1]

Table 2: Computed Physicochemical Properties

Property	Value	Source
XLogP3	2.2	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	5	[1]
Exact Mass	285.98407 Da	[1]
Topological Polar Surface Area	52.6 Ų	[1]
Heavy Atom Count	16	[1]
Complexity	267	[1]



Table 3: Physical Properties of the Parent Compound, Dimethyl Phthalate (CAS: 131-11-3)

Property	Value	Source	
Appearance	Colorless, oily liquid	[3]	
Melting Point	2 °C	[3]	
Boiling Point	283-284 °C	[3]	
Density	1.19 g/cm <sup>3</sup>	[3]	
Flash Point	146 °C	[3]	
Solubility in Water	~4 g/L	[3]	

## **Synthesis and Experimental Protocols**

The primary route for the synthesis of 3-bromomethyl-phthalic acid dimethyl ester involves the radical bromination of the corresponding methyl-substituted precursor, dimethyl 3-methylphthalate.

# Experimental Protocol: Synthesis of 3-bromomethylphthalic acid dimethyl ester[4]

- Reactants:
  - 3-methyl-phthalic dimethyl ester (12.1 g, 57.9 mmol)
  - N-bromosuccinimide (NBS) (12.4 g, 69.5 mmol)
  - Acetonitrile (150 mL)
- Procedure:
  - A mixture of 3-methyl-phthalic dimethyl ester and N-bromosuccinimide in acetonitrile is stirred in a reaction vessel.
  - The mixture is heated to 70°C using an oil bath.

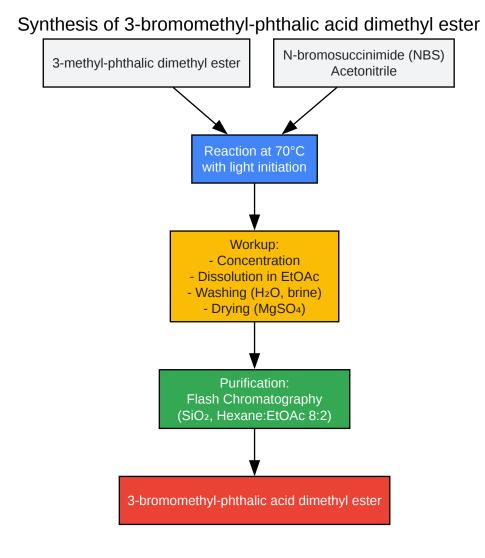
### Foundational & Exploratory





- A 200 W light bulb is positioned approximately 2 cm from the reaction vessel to initiate and sustain the radical reaction.
- The reaction is allowed to proceed overnight.
- After cooling, the reaction mixture is concentrated.
- The resulting residue is dissolved in ethyl acetate (150 mL).
- The organic solution is washed sequentially with water (3 x 50 mL) and brine (50 mL).
- The washed organic layer is dried over magnesium sulfate (MgSO<sub>4</sub>).
- The solvent is removed in vacuo.
- The crude product is purified by flash chromatography on silica gel using a hexane:ethyl acetate (8:2) eluent.
- Yield: The described procedure yields 13.9 g (83%) of 3-bromomethyl-phthalic dimethyl ester as a solid.[4]





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Caption: Experimental workflow for the synthesis of 3-bromomethyl-phthalic acid dimethyl ester.

# Spectroscopic Data ¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic, bromomethyl, and methoxy protons.

Table 4: <sup>1</sup>H NMR Data for 3-bromomethyl-phthalic acid dimethyl ester (in CDCl<sub>3</sub>)[4]



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.94-7.90	dd, J=1.1, 7.9 Hz	1H	Aromatic CH
7.65-7.62	dd, J=1.0, 6.9 Hz	1H	Aromatic CH
7.47	t, J=7.8 Hz	1H	Aromatic CH
4.54	S	2H	-CH₂Br
3.97	S	3H	-OCH₃
3.90	S	3H	-OCH₃

# <sup>13</sup>C NMR, Mass Spectrometry, and IR Spectroscopy (Predicted)

While experimental data for <sup>13</sup>C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy of the title compound are not readily available in the cited literature, the expected spectral features can be predicted based on the structure and data from analogous compounds like dimethyl phthalate.[5][6][7]

- 13C NMR: The spectrum is expected to show signals for the two distinct carbonyl carbons of the ester groups, aromatic carbons (both substituted and unsubstituted), the bromomethyl carbon, and the two methoxy carbons.
- Mass Spectrometry: The mass spectrum would likely show the molecular ion peak. Common fragmentation patterns for phthalate esters often involve the loss of methoxy groups and the formation of a characteristic phthalic anhydride fragment ion at m/z 149.[8] The base peak for dimethyl phthalate itself is m/z 163, corresponding to the loss of a methoxy group.[8]
- Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by strong absorptions from the C=O stretching of the ester groups, typically in the range of 1720-1740 cm<sup>-1</sup>. Other significant peaks would include C-O stretching bands and absorptions corresponding to the aromatic ring and the C-Br bond.

## **Reactivity and Applications**

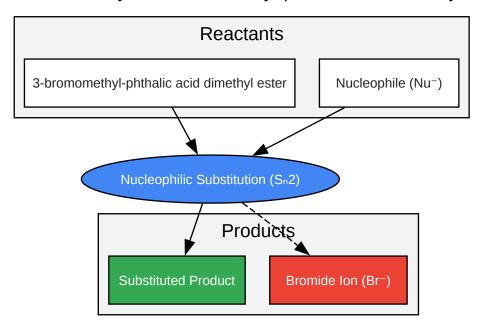


The primary site of reactivity in 3-bromomethyl-phthalic acid dimethyl ester is the benzylic bromide. Benzylic halides are known to be highly reactive towards nucleophilic substitution.[9] [10]

### **Nucleophilic Substitution**

The benzylic carbon is susceptible to attack by a wide range of nucleophiles, proceeding through either an S<sub>n</sub>1 or S<sub>n</sub>2 mechanism. The primary nature of the benzylic halide suggests a preference for the S<sub>n</sub>2 pathway.[9] This reactivity allows for the facile introduction of various functional groups, making it a versatile building block in organic synthesis.

#### General Reactivity of 3-bromomethyl-phthalic acid dimethyl ester



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Caption: Generalized nucleophilic substitution pathway.

# Applications in Drug Development and Chemical Biology

Phthalate esters are widely used as plasticizers and have been studied for their biological activities and effects on drug-metabolizing enzymes.[11][12][13][14] Functionalized phthalates, such as 3-bromomethyl-phthalic acid dimethyl ester, serve as intermediates in the synthesis of



complex molecules. The reactive handle provided by the bromomethyl group allows for the covalent attachment of this phthalate scaffold to other molecules of interest, which can be a strategy in the design of probes for chemical biology or in the development of new therapeutic agents.

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